molecular formula C8H6ClF3O B1308148 3-Chloro-5-(trifluoromethyl)anisole CAS No. 886497-07-0

3-Chloro-5-(trifluoromethyl)anisole

Cat. No. B1308148
CAS RN: 886497-07-0
M. Wt: 210.58 g/mol
InChI Key: RZLMBMVNHVUJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-5-(trifluoromethyl)anisole” is a chemical compound with the CAS Number: 886497-07-0 . It has a molecular weight of 210.58 and its IUPAC name is 1-chloro-3-methoxy-5-(trifluoromethyl)benzene .


Molecular Structure Analysis

The InChI code for “3-Chloro-5-(trifluoromethyl)anisole” is 1S/C8H6ClF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with a methoxy group (OCH3) and a trifluoromethyl group (CF3) attached to it, along with a chlorine atom .


Physical And Chemical Properties Analysis

“3-Chloro-5-(trifluoromethyl)anisole” is a liquid . It has a molecular weight of 210.58 .

Scientific Research Applications

Organic Synthesis: Trifluoromethylarylation of Alkenes

3-Chloro-5-(trifluoromethyl)anisole: is utilized in the trifluoromethylarylation of alkenes, a process that introduces both an aromatic and an aliphatic motif into alkenes . This reaction is significant for the diversification of alkenes, allowing for the creation of complex molecules with potential applications in pharmaceuticals and agrochemicals.

Material Science: Solvent Applications

In material science, this compound serves as a solvent, particularly in reactions requiring high selectivity and altered reactivity. Its unique properties help establish a hydrogen bonding network that is crucial for certain mechanistic pathways .

Chemical Synthesis: Intermediate for Complex Molecules

As an intermediate in chemical synthesis, 3-Chloro-5-(trifluoromethyl)anisole is valuable for constructing complex molecules, especially those containing the trifluoromethyl group, which is of great importance in medicinal chemistry .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “3-Chloro-5-(trifluoromethyl)anisole” are not mentioned in the available resources, it’s worth noting that similar compounds are being explored for various applications. For instance, trifluoromethylarylation of alkenes using anilines is a topic of ongoing research .

properties

IUPAC Name

1-chloro-3-methoxy-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLMBMVNHVUJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397286
Record name 3-Chloro-5-(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethyl)anisole

CAS RN

886497-07-0
Record name 3-Chloro-5-(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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